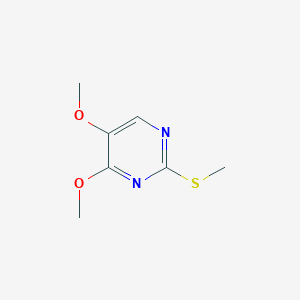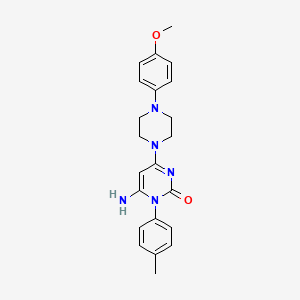
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
Descripción general
Descripción
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole (DMTMT) is a novel tetraazole compound that has been studied for its interesting biological and chemical properties. It is a derivative of the tetraazole family, which is a group of nitrogen-containing heterocyclic compounds with four nitrogen atoms in a ring. DMTMT has been studied for its potential applications in the fields of medicine and biochemistry, as well as for its potential as a new synthetic reagent.
Aplicaciones Científicas De Investigación
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in the fields of medicine and biochemistry. For example, it has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme monoamine oxidase. It has also been studied for its potential use as a fluorescent dye for the detection of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with DNA and RNA, which could be useful for the detection of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole are not yet fully understood. However, it has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with DNA and RNA, which could be useful for the detection of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole in laboratory experiments include its low toxicity and its ability to act as an inhibitor of enzymes. Additionally, it can be used as a fluorescent dye for the detection of DNA and RNA. The main limitation of using 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole in laboratory experiments is its lack of specificity, which can lead to false positives or false negatives.
Direcciones Futuras
For research on 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole include further investigation into its mechanism of action, as well as its potential applications in medicine and biochemistry. Additionally, further research could focus on the development of new synthesis methods for 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole, as well as new applications for its use as a fluorescent dye. Additionally, further research into its potential toxicity and interactions with other compounds could be conducted. Finally, further research could focus on the development of new derivatives of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole that have improved properties.
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methylsulfanyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c1-16-8-4-7(5(10)3-6(8)11)15-9(17-2)12-13-14-15/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPZHPWRQTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)


![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)


![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036034.png)
![2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3036035.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3036036.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![2-[(3,5-Dimethylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3036038.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)